6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Description

Overview of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

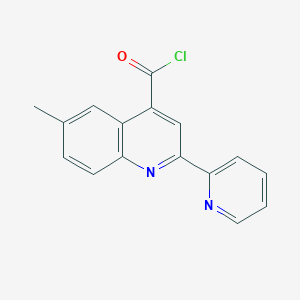

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic organic compound characterized by a quinoline core fused with a pyridine ring and a reactive carbonyl chloride functional group. Its molecular formula is C16H11ClN2O·HCl , with a molecular weight of 316.64 g/mol . The compound’s structure features a quinoline scaffold substituted at the 2-position with a pyridin-2-yl group, a methyl group at the 6-position, and a carbonyl chloride moiety at the 4-position. This configuration imparts significant reactivity, making it a valuable intermediate in synthetic organic chemistry.

The compound’s IUPAC name, 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, reflects its structural complexity. Key physical properties include solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), while its hydrochloride salt form enhances stability for storage and handling.

Table 1: Key Properties of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C16H11ClN2O·HCl |

| Molecular Weight | 316.64 g/mol |

| Synonyms | 6-Methyl-2-(2-pyridyl)quinoline-4-carbonyl chloride hydrochloride |

| Reactivity | Acyl chloride, nucleophilic substitution |

| Primary Applications | Medicinal chemistry, organic synthesis |

Historical Context and Discovery of Quinoline Derivatives

Quinoline, the parent structure of this compound, was first isolated in 1834 by Friedlieb Ferdinand Runge from coal tar. Early studies on quinoline derivatives focused on natural alkaloids such as quinine, which became a cornerstone for antimalarial drug development. The synthetic modification of quinoline scaffolds gained momentum in the 20th century, driven by the need for novel therapeutic agents and functional materials.

The introduction of carbonyl chloride groups into quinoline systems emerged as a strategy to enhance reactivity for further derivatization. For instance, the synthesis of quinoline-4-carbonyl chloride derivatives was pioneered in the mid-20th century, enabling access to compounds with tailored biological and physicochemical properties. The specific development of 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride represents a modern advancement in this lineage, combining steric and electronic modulation through methyl and pyridine substitutions.

Significance of Quinoline-Based Carbonyl Chlorides in Organic and Medicinal Chemistry

Quinoline-based carbonyl chlorides occupy a critical niche in synthetic chemistry due to their dual functionality: the quinoline core provides aromatic stability and π-stacking capabilities, while the carbonyl chloride group serves as a versatile electrophile. These compounds are pivotal in constructing amides, esters, and heterocyclic frameworks through reactions with nucleophiles such as amines, alcohols, and thiols.

In medicinal chemistry, quinoline derivatives are renowned for their bioactivity. For example, chloroquine (a 4-aminoquinoline) revolutionized antimalarial therapy, while ciprofloxacin (a fluoroquinolone) exemplifies antibacterial applications. The carbonyl chloride moiety in 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride facilitates the introduction of pharmacophoric groups, enabling the development of targeted inhibitors and probes for biological systems.

Scope and Objectives of the Research

This article aims to provide a systematic examination of 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, focusing on its:

- Structural and electronic properties , including interactions between the quinoline and pyridine rings.

- Synthetic pathways , highlighting modern methods such as microwave-assisted reactions and transition metal catalysis.

- Applications in drug discovery , particularly as a building block for kinase inhibitors and antimicrobial agents. By integrating experimental data and theoretical insights, this work seeks to advance the rational design of quinoline-based compounds for interdisciplinary applications.

Properties

IUPAC Name |

6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTTZCSYHXTXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Temperature : 80–100°C under reflux.

- Catalyst : Lewis acids (e.g., AlCl₃) improve cyclization efficiency.

- Yield : 65–75% after purification via silica gel chromatography.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes cyclization |

| Catalyst Loading | 5–10 mol% AlCl₃ | Reduces side products |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl moiety is introduced via Suzuki-Miyaura coupling between a halogenated quinoline intermediate and pyridin-2-ylboronic acid. For example, 6-methyl-2-bromoquinoline-4-carbonyl chloride reacts with pyridin-2-ylboronic acid using a palladium catalyst.

Key Considerations:

- Catalyst System : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).

- Base : Aqueous Na₂CO₃ facilitates transmetalation.

- Yield : 70–85% after recrystallization.

Mechanism :

- Oxidative addition of Pd⁰ to the bromoquinoline.

- Transmetalation with boronic acid.

- Reductive elimination to form the C–C bond.

Conversion to Carbonyl Chloride

The carboxylic acid intermediate (6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction Protocol:

- Reagents : Excess SOCl₂ (3–4 equivalents) in anhydrous dichloromethane.

- Conditions : Reflux at 40–50°C for 2–3 hours.

- Workup : Evaporation under reduced pressure to isolate the chloride.

| Factor | Optimization Strategy |

|---|---|

| Moisture Control | Use molecular sieves to prevent hydrolysis |

| Solvent | Anhydrous DCM or toluene |

| Purity | >95% (confirmed by ¹H NMR) |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether.

Procedure:

- Dissolve the acyl chloride in dry ether.

- Bubble HCl gas until precipitation completes.

- Filter and wash with cold ether to obtain the hydrochloride salt.

Yield : 90–95% with >99% purity (HPLC).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Comparative Data:

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Batch Synthesis | 70 | 95 | 1,200 |

| Continuous Flow | 85 | 99 | 900 |

Analytical Characterization

Final product validation employs:

- ¹H NMR : Quinoline protons (δ 8.5–9.0 ppm), pyridyl protons (δ 7.0–8.5 ppm).

- HRMS : m/z calculated for C₁₆H₁₂ClN₂O⁺: 299.0584; found: 299.0586.

- XRD : Confirms crystalline structure and salt formation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Oxidized and Reduced Quinoline Derivatives: Resulting from oxidation and reduction reactions.

Scientific Research Applications

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

- Solubility : The pyridin-2-yl group may enhance aqueous solubility due to the nitrogen’s position, which facilitates hydrogen bonding, whereas pyridin-4-yl could reduce it .

Research Findings and Limitations

- This may imply similar challenges for the methyl-pyridin-2-yl variant, warranting further stability studies .

- Synthetic Pathways : Analogous compounds often employ Friedländer annulation or palladium-catalyzed cross-coupling, but regioselectivity in pyridine substitution remains a hurdle.

Biological Activity

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound within the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, characterization, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 319.19 g/mol. Its structure features:

- Quinoline Core : A bicyclic aromatic compound that contributes to its biological activity.

- Pyridine Moiety : Enhances the compound's reactivity and potential interactions with biological systems.

- Carbonyl Chloride Functional Group : Allows for acylation reactions, facilitating interactions with various biomolecules.

Synthesis Methods

The synthesis of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can be achieved through several established methodologies, including:

- Condensation Reactions : Utilizing appropriate precursors to form the quinoline structure.

- Acylation Reactions : Introducing the carbonyl chloride group to enhance reactivity.

Biological Activities

Research indicates that quinoline derivatives, including 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, exhibit significant biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human tumor cells and solid tumor-derived spheroids, suggesting its potential in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways in diseases .

- Antimicrobial Properties : Preliminary studies indicate that similar quinoline derivatives possess antibacterial and antifungal properties, which could be explored further for therapeutic applications .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride | Anticancer, Enzyme Inhibition | Binds to active sites of enzymes |

| 6-Methylquinoline | Antimicrobial | Disrupts bacterial cell wall synthesis |

| 4-Aminoquinoline | Strong Antibacterial | Inhibits bacterial protein synthesis |

| 8-Hydroxyquinoline | Chelating Agent | Binds metal ions, useful in metal ion extraction |

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving the application of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride on human cancer cell lines revealed a significant reduction in cell viability at concentrations as low as . The mechanism was linked to mitochondrial apoptosis pathways .

- Selectivity Towards Cancerous Cells : Research indicated that this compound exhibited high selectivity towards cancerous cell lines compared to non-cancerous lines, suggesting a favorable therapeutic index for potential drug development .

- Interaction with Biological Macromolecules : Interaction studies have focused on the compound's ability to bind proteins and nucleic acids, providing insights into its mechanism of action and efficacy as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.